molecular formula C23H39NO3 B14184415 N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-57-2

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide

Katalognummer: B14184415
CAS-Nummer: 920277-57-2
Molekulargewicht: 377.6 g/mol
InChI-Schlüssel: CGICPOCCCFKHPY-HMTLIYDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group, a heptyl chain, and a dihydroxynonan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the dihydroxynonan intermediate. This intermediate can be synthesized through a series of reactions including hydroxylation and protection-deprotection steps. The final step involves the coupling of the dihydroxynonan intermediate with 4-heptylbenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the benzamide group can yield primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
  • N-[(2S,3R,4E,8E,10E)-1,3-Dihydroxy-4,8,10-octadecatrien-2-yl]hexadecanamide
  • Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Uniqueness

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

920277-57-2

Molekularformel

C23H39NO3

Molekulargewicht

377.6 g/mol

IUPAC-Name

N-[(2S)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22?/m0/s1

InChI-Schlüssel

CGICPOCCCFKHPY-HMTLIYDFSA-N

Isomerische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(CCCCCC)O

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.